molecular formula C7H5Cl2NO B1290416 2-Amino-3,5-dichlorobenzaldehyde CAS No. 53874-72-9

2-Amino-3,5-dichlorobenzaldehyde

Cat. No. B1290416
CAS RN: 53874-72-9
M. Wt: 190.02 g/mol
InChI Key: GTAKYWVLPLTYSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various regioselective reactions, as seen in the synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles from Martius Yellow, which includes iodination, aryl radical-alkene cyclization, and carboxylation . Similarly, the synthesis of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles involves cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes . These methods could potentially be adapted for the synthesis of 2-Amino-3,5-dichlorobenzaldehyde by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques, including NMR, IR, and UV/Vis spectroscopy, as well as X-ray diffraction . For instance, the crystal and molecular structure of a triazinobenzimidazole compound was determined, revealing details about its tautomeric forms and hydrogen bonding patterns . These techniques could be applied to determine the molecular structure of 2-Amino-3,5-dichlorobenzaldehyde and to confirm its tautomeric forms and bonding interactions.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2-Amino-3,5-dichlorobenzaldehyde. However, the synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones through metal-free C-N coupling reactions and the comparison of structural and electronic properties of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole suggest that 2-Amino-3,5-dichlorobenzaldehyde could undergo similar reactions, such as nucleophilic addition or coupling reactions, which could be explored in future studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic and computational methods. For example, the electronic properties, molecular orbitals, and molecular electrostatic potential maps were analyzed for a thiadiazole compound . These methods could be used to predict and understand the physical and chemical properties of 2-Amino-3,5-dichlorobenzaldehyde, such as its reactivity, polarity, and potential applications in materials science.

Scientific Research Applications

Application 1: Synthesis of β-aryl-β-amino acid enantiomers

  • Summary of the Application : 2-Amino-3,5-dichlorobenzaldehyde is used as a starting reagent in the synthesis of β-aryl-β-amino acid enantiomers . These compounds are important in the pharmaceutical industry as they are often found in bioactive compounds.

Application 2: Synthesis of Dichloro p-Nitrophenyl Hydrazones

  • Summary of the Application : 2-Amino-3,5-dichlorobenzaldehyde is used in the synthesis of dichloro p-nitrophenyl hydrazones . This study was conducted as a comparative study on the development of two synthetic methods.
  • Methods of Application : The reaction of 4-nitrophenyl hydrazine with dichloro benzaldehydes (including 2-Amino-3,5-dichlorobenzaldehyde) was carried out under acid catalyzed solvent-based condition and solvent-free condition at room temperature . These reactions proceeded well under both conditions to give the corresponding hydrazone products.
  • Results or Outcomes : The reactions gave the corresponding hydrazone products in good to excellent yield (68%-72%) under solvent-based conditions and in moderate to good yield (33%-57%) under solvent-free conditions . The structures of the synthesized compounds were confirmed by FTIR, 1D, and 2D-NMR analyses .

Safety And Hazards

2-Amino-3,5-dichlorobenzaldehyde is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-3,5-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAKYWVLPLTYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635086
Record name 2-Amino-3,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dichlorobenzaldehyde

CAS RN

53874-72-9
Record name 2-Amino-3,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Ahmed, S Nencetti, M Mazzoni… - Jordan Journal of …, 2008 - archives.ju.edu.jo
Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its physiological effects by binding and activating specific G protein-coupled receptors, named ETA and ETB. An unique …
Number of citations: 3 archives.ju.edu.jo
M Ahmed, S Nencetti, MR Mazzoni… - Medicinal …, 2008 - ingentaconnect.com
Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its physiological effects by binding and activating specific G protein-coupled receptors, named ETA and ETB. An unique …
Number of citations: 8 www.ingentaconnect.com

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